A Technical Guide to Methyl 2,5-dimethylbenzoate: Synthesis, Characterization, and Applications
A Technical Guide to Methyl 2,5-dimethylbenzoate: Synthesis, Characterization, and Applications
Abstract: This document provides an in-depth technical overview of Methyl 2,5-dimethylbenzoate (C₁₀H₁₂O₂), a key aromatic ester. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple structural description to deliver a comprehensive analysis of its synthesis, spectroscopic identity, and practical applications. We will explore the causality behind preferred synthetic routes, establish a framework for its unambiguous characterization, and discuss its utility as a versatile building block in organic synthesis.
Core Molecular Structure and Physicochemical Properties
Methyl 2,5-dimethylbenzoate, with CAS number 13730-55-7, is an aromatic ester derived from 2,5-dimethylbenzoic acid and methanol.[1] The core structure consists of a benzene ring substituted with two methyl groups at the C2 and C5 positions and a methyl ester group at the C1 position.[1] This substitution pattern dictates its chemical reactivity and physical properties.
The presence of the hydrophobic benzene ring and methyl groups renders the molecule sparingly soluble in water but highly soluble in common organic solvents like ethanol and ether.[1] It is typically a colorless to pale yellow liquid at room temperature with a characteristic fruity odor.[1]
Table 1: Physicochemical Properties of Methyl 2,5-dimethylbenzoate
| Property | Value | Source |
| IUPAC Name | methyl 2,5-dimethylbenzoate | [2] |
| CAS Number | 13730-55-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Topological Polar Surface Area | 26.3 Ų | [2][3] |
| Rotatable Bond Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| SMILES | CC1=CC(=C(C=C1)C)C(=O)OC | [2] |
| InChIKey | YILVOENZHZWHHK-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Considerations
The most direct and widely employed method for synthesizing Methyl 2,5-dimethylbenzoate is the Fischer esterification of its parent carboxylic acid, 2,5-dimethylbenzoic acid.
Causality in Synthesis: Fischer esterification is favored due to its operational simplicity, the ready availability of starting materials (2,5-dimethylbenzoic acid and methanol), and the use of a simple acid catalyst. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, making it susceptible to nucleophilic attack by methanol.[4] This is followed by a proton transfer and the elimination of a water molecule to yield the ester.[4]
Verified Laboratory Protocol: Fischer Esterification
This protocol is designed to be self-validating through the monitoring of the reaction progress and characterization of the final product.
Materials:
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Methanol (ACS grade, anhydrous)
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Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq). The large excess of methanol serves as both reactant and solvent, driving the equilibrium towards the product side.
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the solution while stirring. The acid protonates the carbonyl group, initiating the reaction.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
-
Workup & Neutralization: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether or dichloromethane. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid and remove any unreacted carboxylic acid. Continue washing until CO₂ evolution ceases.
-
Drying and Isolation: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude Methyl 2,5-dimethylbenzoate.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by vacuum distillation to achieve high purity.
Spectroscopic Characterization: A Self-Validating Fingerprint
Unambiguous identification of Methyl 2,5-dimethylbenzoate is achieved through a combination of spectroscopic techniques. The data presented here serve as a reference for validating experimental outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. The two aromatic methyl groups will appear as singlets around δ 2.3-2.5 ppm. The methoxy protons of the ester group will also be a sharp singlet, typically further downfield around δ 3.8-3.9 ppm. The three aromatic protons will appear in the δ 7.0-7.8 ppm region, with splitting patterns determined by their coupling constants.
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¹³C NMR: The carbon spectrum confirms the carbon framework. Key signals include the carbonyl carbon of the ester (δ ~167 ppm), the methoxy carbon (δ ~52 ppm), and the aromatic carbons (δ ~128-140 ppm). The two aromatic methyl carbons will appear upfield (δ ~21 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying key functional groups.
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C=O Stretch: A strong, sharp absorption band will be present in the range of 1710-1730 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.[7]
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C-O Stretch: A distinct band between 1000-1300 cm⁻¹ corresponds to the C-O stretching of the ester group.[7]
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C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight of the compound.[2] Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 133, and the loss of the entire ester group (-COOCH₃) leading to a fragment at m/z = 105.[2]
Applications in Research and Development
While direct applications of Methyl 2,5-dimethylbenzoate in marketed drugs are not extensively documented, its structure represents a valuable scaffold in medicinal chemistry and materials science.
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Pharmaceutical Intermediate: As an ester, it can be readily hydrolyzed back to the parent carboxylic acid or converted into other functional groups like amides or hydrazides, which are common moieties in bioactive molecules. Its substituted phenyl ring serves as a versatile building block for constructing more complex molecular architectures.
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Fragrance and Flavoring: Aromatic esters are well-known for their pleasant odors, and Methyl 2,5-dimethylbenzoate is used in the fragrance and flavoring industries.[1]
-
Organic Synthesis: It serves as a starting material for various organic transformations. The methyl groups and the aromatic ring can be functionalized to introduce new chemical handles, making it a useful precursor for synthesizing substituted aromatic compounds.
Safety and Handling
Methyl 2,5-dimethylbenzoate should be handled with standard laboratory precautions. It may cause skin and eye irritation.[1] The parent compound, 2,5-dimethylbenzoic acid, is a known irritant.[5] It is crucial to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area or fume hood. Stable under normal conditions, it may undergo hydrolysis when exposed to strong acids or bases.[1]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5158281, 2,5-Dimethylbenzoate. Retrieved from [Link]
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Khan Academy. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 273300, Methyl 2,5-dimethylbenzoate. Retrieved from [Link]
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Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11892, 2,5-Dimethylbenzoic acid. Retrieved from [Link]
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